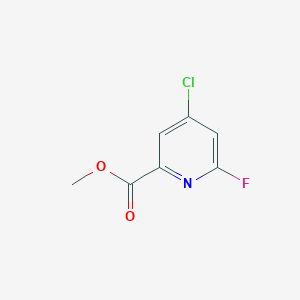

Methyl 4-chloro-6-fluoropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-6-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKKNJAYJNVNCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-fluoropyridine-2-carboxylate typically involves the chlorination and fluorination of pyridine derivatives. One common method includes the reaction of 4-chloro-6-fluoropyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Nucleophilic Substitution: Substituted pyridine derivatives.

Hydrolysis: 4-chloro-6-fluoropyridine-2-carboxylic acid.

Reduction: 4-chloro-6-fluoropyridine-2-methanol.

Scientific Research Applications

Chemistry: Methyl 4-chloro-6-fluoropyridine-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the development of novel materials and as a precursor in the synthesis of functionalized pyridine derivatives. These derivatives find applications in various industrial processes, including catalysis and material science .

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-fluoropyridine-2-carboxylate is primarily determined by its ability to interact with specific molecular targets. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity towards nucleophiles. This reactivity allows the compound to form covalent bonds with target molecules, potentially inhibiting or modifying their function. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Key Observations :

- Substituent Position : The position of halogens (Cl, F) significantly influences electronic properties. For instance, fluorine at position 6 in the reference compound may enhance electron-withdrawing effects compared to fluorine at position 5 in 4-chloro-5-fluoro-2-methylpyridine .

- Functional Groups : The presence of an ester group (COOCH₃) in the reference compound and its analogs enables participation in hydrolysis or transesterification reactions. In contrast, sulfonyl or trifluoromethyl groups (e.g., in ) introduce distinct steric and electronic effects, altering reactivity in nucleophilic substitutions.

- Backbone Variation : Pyrimidine derivatives (e.g., ) exhibit different aromaticity and hydrogen-bonding capabilities compared to pyridine-based compounds.

Comparison of Reactivity :

- The reference compound’s chlorine and fluorine substituents likely facilitate electrophilic aromatic substitution at the electron-deficient pyridine ring.

- Amino-substituted analogs (e.g., ) exhibit enhanced nucleophilicity, enabling further derivatization (e.g., acylation, alkylation).

Biological Activity

Methyl 4-chloro-6-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly as a pharmacophore in drug development. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through various methods, including the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by methyl esterification. The production rates can vary significantly depending on the reaction conditions, with reported yields ranging from 49.7% to 85.2% under optimized conditions .

Target of Action

The compound acts primarily on biological pathways involving fluorinated pyridines, which are known for their reduced basicity compared to other halogenated analogues. This property can influence their reactivity and interaction with biological targets.

Mode of Action

Fluorinated compounds like this compound typically exhibit lower reactivity due to the electronegativity of fluorine. This characteristic allows them to serve as stable intermediates in the synthesis of biologically active molecules, potentially leading to diverse pharmacological effects.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound may possess antimicrobial and anticancer activities. In particular, its derivatives have been explored for their efficacy against various cancer cell lines, demonstrating significant growth inhibition. For instance, compounds derived from this structure have shown promising results in inhibiting cell proliferation in models such as MDA-MB-231 (triple-negative breast cancer) cells .

Case Studies

- Anticancer Activity : A study highlighted a derivative exhibiting an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent inhibitory effects with a favorable selectivity index compared to non-cancerous cell lines .

- Antimicrobial Activity : Another investigation revealed that certain derivatives displayed significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound has a moderate clearance rate (82.7 mL/h/kg) and an oral bioavailability of approximately 31.8%, which supports its potential for therapeutic use .

Toxicity Studies

Toxicity assessments conducted on animal models have demonstrated that this compound does not exhibit acute toxicity at high concentrations (up to 2000 mg/kg), which is promising for its safety profile in therapeutic applications .

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its derivatives are being investigated for their roles as potential drug candidates targeting various diseases, including cancers and infectious diseases .

Summary Table of Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 μM | Significant growth inhibition |

| Antimicrobial | Various bacteria | Not specified | Effective against gram-positive/negative |

| Toxicity | Kunming mice | >2000 mg/kg | No acute toxicity observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-chloro-6-fluoropyridine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation and esterification of pyridine precursors. For example, highlights the use of phosphoryl chloride (POCl₃) for chlorination of pyridine derivatives under reflux conditions (80–100°C, 6–12 hours). Catalysts like palladium or copper can enhance regioselectivity, as seen in . Solvent selection (e.g., DMF or toluene) and stoichiometric ratios of fluorinating agents (e.g., Selectfluor®) should be optimized via controlled experiments with monitoring by TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine and chlorine integration). demonstrates deuterated solvents (CDCl₃ or DMSO-d₆) for resolving splitting patterns in fluorinated pyridines.

- X-ray Crystallography : For structural confirmation, SHELX software ( ) is widely used for small-molecule refinement. provides a template for crystal structure reporting, emphasizing the use of high-resolution data (≤ 0.8 Å) to resolve torsional angles and hydrogen bonding .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. recommends purity checks via HPLC before long-term storage. Avoid exposure to moisture or light, as fluorinated pyridines are prone to degradation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. advises segregating waste and collaborating with certified disposal companies for halogenated organic compounds. Monitor for acute toxicity symptoms (e.g., respiratory irritation) as noted in , though full toxicological data may be limited .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination/chlorination steps be addressed during synthesis?

- Methodological Answer : Computational modeling (e.g., DFT calculations) can predict reactive sites on the pyridine ring. emphasizes the use of directing groups (e.g., ester or nitrile substituents) to control halogen placement. For conflicting results, compare reaction kinetics under varying temperatures and catalysts, as demonstrated in .

Q. What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Molecular docking software (e.g., AutoDock Vina) can simulate interactions with biological targets (e.g., enzymes or receptors). highlights the use of pharmacophore modeling to identify key functional groups (e.g., fluorine’s electron-withdrawing effects). Pair with MD simulations to assess binding stability .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies, refine data using SHELXL ( ) and compare with similar structures in the Cambridge Structural Database (CSD). notes that twinned crystals may require alternative space group assignments .

Q. What experimental designs are suitable for studying the biological activity of this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition or cell viability tests) with dose-response curves (IC₅₀/EC₅₀). recommends fluorinated pyridines as kinase inhibitors; adapt protocols for target-specific assays. For in vivo studies, consider metabolic stability assays (e.g., microsomal incubation) to assess esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.